![molecular formula C14H15NO4S3 B2876289 3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate CAS No. 297148-55-1](/img/structure/B2876289.png)
3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate
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Description
The compound “3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate” is a complex organic molecule. It contains a methoxy group (-OCH3), a methylthieno group, a benzothiazolium group, and a propanesulfonate group . The compound is related to the molecule “5-methoxy-2-methylthieno[2,3-e][1,3]benzothiazole”, which has a molecular weight of 235.33 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several different functional groups. The InChI code provided gives some insight into the structure:1S/C11H9NOS2/c1-6-12-10-9 (15-6)5-8 (13-2)7-3-4-14-11 (7)10/h3-5H,1-2H3
. This indicates the presence of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms in the molecule . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its melting point is predicted to be 235.19° C, and its boiling point is predicted to be 548.35° C . The compound has a molecular weight of 357.47 .Scientific Research Applications
Proteomics Research
This compound is a specialty product used in proteomics research . It can be utilized for the identification and quantification of proteins and their modifications, understanding protein functions and interactions, and deciphering complex biological processes at the molecular level.
Pharmacological Studies
While not intended for diagnostic or therapeutic use, this compound could be used in pharmacological studies to explore its effects on biological systems, which could lead to the discovery of new drug candidates .
properties
IUPAC Name |
3-(5-methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S3/c1-9-15(5-3-7-22(16,17)18)13-12(21-9)8-11(19-2)10-4-6-20-14(10)13/h4,6,8H,3,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFDEOOVCOQEJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(S1)C=C(C3=C2SC=C3)OC)CCCS(=O)(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazol-1-ium-1-yl)propane-1-sulfonate |
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